molecular formula C10H9N5O B11695770 3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol

3-[(2E)-2-benzylidenehydrazinyl]-1,2,4-triazin-5-ol

Katalognummer: B11695770
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: XKPOUALMYDSBLU-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a phenylmethylidene group attached to a hydrazinyl moiety, which is further connected to a dihydro-1,2,4-triazin-5-one ring system. The compound’s molecular formula is C10H10N4O, and it has a molecular weight of 202.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of phenylmethylidenehydrazine with a suitable precursor, such as a dihydro-1,2,4-triazin-5-one derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted analogs of the original compound .

Wissenschaftliche Forschungsanwendungen

3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,2-DIHYDROQUINOXALIN-2-ONE: This compound shares a similar hydrazinyl and phenylmethylidene structure but differs in the ring system.

    3-[(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: This analog has a dimethylamino group instead of a phenyl group.

Uniqueness

The uniqueness of 3-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9N5O

Molekulargewicht

215.21 g/mol

IUPAC-Name

3-[(2E)-2-benzylidenehydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H9N5O/c16-9-7-12-15-10(13-9)14-11-6-8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16)/b11-6+

InChI-Schlüssel

XKPOUALMYDSBLU-IZZDOVSWSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N/NC2=NN=CC(=O)N2

Kanonische SMILES

C1=CC=C(C=C1)C=NNC2=NN=CC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.